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Compound of Interest

Compound Name:

1-(3-

Chlorophenyl)cyclopropanecarbon

itrile

Cat. No.: B040559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropane-1-

carbonitrile, a key chemical intermediate with significant applications in the pharmaceutical and

agrochemical industries. This document outlines its chemical properties, a detailed

experimental protocol for its synthesis, and its role in the development of novel therapeutic

agents.

Chemical Identity and Properties
1-(3-Chlorophenyl)cyclopropane-1-carbonitrile is a substituted cyclopropane derivative. The

presence of the cyclopropyl ring, a bioisostere for other chemical groups, often enhances

metabolic stability and binding affinity in drug candidates. The nitrile group is a versatile

functional group in organic synthesis and is present in numerous pharmaceuticals.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value

IUPAC Name 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile

Synonyms 1-(3-chlorophenyl)cyclopropanecarbonitrile

CAS Number 124276-32-0[1]

Molecular Formula C₁₀H₈ClN[1]

Molecular Weight 177.63 g/mol

Purity Typically ≥96%[1]

Storage Room temperature[1]

Table 2: Predicted Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available in public

databases. The following are predicted chemical shifts based on the analysis of structurally

similar compounds.

¹H NMR (Predicted) ¹³C NMR (Predicted)

Aromatic Protons (4H): δ 7.20-7.50 ppm

(multiplet)
Quaternary Carbon (Ar-C): δ 135-140 ppm

Cyclopropyl Methylene Protons (4H): δ 1.40-

1.80 ppm (two multiplets, diastereotopic)
Aromatic CH Carbons: δ 125-130 ppm

Quaternary Carbon (C-CN): δ 15-20 ppm

Nitrile Carbon (CN): δ 120-125 ppm

Cyclopropyl Methylene Carbons (CH₂): δ 15-25

ppm

Synthesis of 1-(3-Chlorophenyl)cyclopropane-1-
carbonitrile
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The synthesis of 1-aryl-1-cyanocyclopropanes is commonly achieved via the cyclopropanation

of the corresponding arylacetonitrile. A robust and widely used method is phase-transfer

catalysis (PTC), which facilitates the reaction between the organic substrate and an aqueous

base using a catalyst to shuttle the reactive species across the phase boundary. This method is

advantageous due to its mild conditions and the use of inexpensive reagents.

Proposed Synthetic Workflow
The logical workflow for the synthesis is outlined below. It involves the deprotonation of 3-

chlorophenylacetonitrile at the interface of an organic and a concentrated aqueous basic

phase, followed by a nucleophilic attack on 1,2-dibromoethane in a double S(_N)2 reaction to

form the cyclopropane ring.

Reactants Reagents & Conditions

3-Chlorophenylacetonitrile

Reaction Vessel
(Heated)

1,2-Dibromoethane 50% aq. NaOH
Phase-Transfer Catalyst

(e.g., TEBA)
Organic Solvent
(e.g., Toluene)

Aqueous Workup
& Extraction

Purification
(e.g., Distillation or Chromatography)

1-(3-Chlorophenyl)cyclopropane-
1-carbonitrile
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Caption: Proposed synthesis workflow for 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile.

Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for the phase-

transfer catalyzed synthesis of similar aryl cyclopropanecarbonitriles.

Materials:

3-Chlorophenylacetonitrile

1,2-Dibromoethane

Sodium Hydroxide (NaOH), 50% aqueous solution

Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

Toluene or another suitable organic solvent

Diethyl ether or other extraction solvent

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware for reflux, extraction, and purification

Procedure:

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-

chlorophenylacetonitrile (1.0 eq.), toluene, and the phase-transfer catalyst (e.g., TEBA, 0.05

eq.).

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (approx. 5-10 eq.).

Add 1,2-dibromoethane (1.5-2.0 eq.) to the mixture.

Heat the reaction mixture to 50-60 °C and maintain vigorous stirring for 4-6 hours, or until

TLC or GC analysis indicates the consumption of the starting material.
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After cooling to room temperature, dilute the mixture with water and transfer it to a

separatory funnel.

Separate the organic layer, and extract the aqueous layer with diethyl ether or toluene (2 x

volume of the organic layer).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator to obtain the crude product.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 1-(3-

chlorophenyl)cyclopropane-1-carbonitrile.

Applications in Drug Development and Research
1-(3-Chlorophenyl)cyclopropane-1-carbonitrile serves as a valuable building block in medicinal

chemistry. Its structural motifs are found in various biologically active compounds.

Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of

active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.

It is used in the development of drugs intended to modulate neurotransmitter activity, which

may be beneficial in treating conditions like depression and anxiety.

Protein Degrader Building Blocks: It is classified as a building block for protein degraders, a

novel class of therapeutics that harness the cell's natural protein disposal systems to

eliminate disease-causing proteins.[1]

Agrochemical Research: The unique structure of this compound is also utilized in

agrochemical research for creating new pesticides and herbicides with potentially improved

efficacy and better environmental profiles.

The incorporation of the cyclopropyl group can confer several advantageous properties to a

drug molecule, including:
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Increased metabolic stability

Enhanced potency

Improved membrane permeability

Reduced off-target effects

Favorable conformational rigidity for receptor binding

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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